1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with:
- 3-position: A hydroxyl group, contributing to hydrogen-bonding capacity.
- 4-position: A 7-methoxybenzofuran-2-carbonyl moiety, providing aromaticity and electron-donating properties.
- 5-position: A 2-fluorophenyl group, influencing steric and electronic characteristics.
This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, though explicit bioactivity data are unavailable in the provided evidence.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O5/c1-27(2)12-7-13-28-21(16-9-4-5-10-17(16)26)20(23(30)25(28)31)22(29)19-14-15-8-6-11-18(32-3)24(15)33-19/h4-6,8-11,14,21,30H,7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBNGQXQBDSVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne.
Introduction of the fluorophenyl group: This step often involves a halogenation reaction followed by a coupling reaction to attach the fluorophenyl group to the core structure.
Formation of the pyrrol-2-one ring: This is typically done through a condensation reaction involving an amine and a carbonyl compound.
Attachment of the dimethylamino propyl group: This final step involves a substitution reaction where the dimethylamino propyl group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Chemical Reactivity and Reaction Mechanisms
The compound exhibits reactivity due to its functional groups (hydroxy, carbonyl, dimethylamino, fluorophenyl, benzofuran). Key reaction types include:
Nucleophilic Acyl Substitution
The carbonyl group in the benzofuran moiety undergoes nucleophilic attack by amines or alcohols, forming esters or amides. This reaction is critical for modifying the molecule’s pharmacokinetic profile .
Michael Addition
The α,β-unsaturated carbonyl system in the pyrrolone ring acts as a Michael acceptor, reacting with nucleophiles (e.g., thiolates) to form conjugate adducts.
Oxidative Cyclization
Thiosemicarbazones derived from the compound undergo oxidative cyclization to form thiadiazoles, a reaction facilitated by iron(II) sulfate .
Diazotation
The aromatic fluorophenyl group may participate in electrophilic substitution reactions, though specific diazotation conditions require further study .
Reaction Conditions
Reactions involving this compound often require precise control of:
Analytical Characterization
The compound is analyzed using:
| Technique | Purpose | Key Observations | Source |
|---|---|---|---|
| NMR Spectroscopy | Confirm structural integrity (e.g., hydroxy, carbonyl groups). | Proton and carbon shifts correlate with functional groups. | |
| HPLC | Assess purity and reaction yields. | Separation of byproducts and intermediates. | |
| Mass Spectrometry | Determine molecular weight (e.g., ~465.5 g/mol). | Verify molecular formula (C₂₃H₂₄FN₃O₅). |
Scientific Research Applications
Structural Features
The compound features a pyrrolidinone core, which is known for its biological activity. The presence of a dimethylamino group enhances its lipophilicity and potential bioactivity, while the fluorophenyl and methoxybenzofuran substituents may contribute to its pharmacological profile.
Pharmacological Research
The compound is primarily investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known antidepressants like citalopram suggests that it may interact with serotonin transporters, influencing serotonin levels in the brain.
Case Studies:
- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibition of serotonin reuptake, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests potential efficacy in alleviating symptoms of depression .
Neuropharmacology
Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. This multi-target approach could lead to more effective treatments for complex mood disorders.
Case Studies:
- Behavioral Studies : Animal models have demonstrated that administration of this compound results in reduced anxiety-like behavior and improved mood-related outcomes, indicating its potential utility in treating anxiety disorders alongside depression .
Synthesis and Analytical Chemistry
The synthesis of this compound involves advanced organic chemistry techniques, making it a subject of interest for chemists looking to develop new synthetic routes or improve existing methodologies.
Data Table: Synthesis Overview
| Step | Reaction Type | Reagents/Involved Compounds | Conditions |
|---|---|---|---|
| 1 | Alkylation | Dimethylamine | Reflux |
| 2 | Cyclization | Benzofuran derivative | Heat |
| 3 | Functionalization | Fluorophenyl group | Catalytic conditions |
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Biological Activity
The compound 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to synthesize available research findings regarding its biological activity, including antibacterial properties, enzymatic inhibition, and possible therapeutic applications.
Chemical Characteristics
Chemical Formula: C26H31FN2O4
Molecular Weight: 442.54 g/mol
CAS Number: 847049-20-1
The structure of the compound features a pyrrolone core with various substituents that may influence its biological interactions.
Antibacterial Properties
Recent studies have demonstrated that fluorinated compounds often exhibit significant antibacterial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 1.3-fold lower than kanamycin B |
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Significant potency |
| Bacillus subtilis | Moderate activity |
The compound has been identified as a potent inhibitor of the enzyme ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria. The IC50 value for this inhibition was reported at 5.6 µM , indicating strong potential as an antibacterial agent through enzymatic inhibition mechanisms .
Enzymatic Inhibition
In addition to its antibacterial properties, this compound exhibits notable enzymatic inhibition. The inhibition of ecKAS III suggests that it may interfere with essential metabolic pathways in bacteria, leading to cell death or growth inhibition. This mechanism is particularly valuable in the development of new antibiotics as resistance to existing drugs becomes more prevalent.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Efficacy : A study published in the Molecules journal highlighted that derivatives of pyrrolones exhibit varying degrees of antimicrobial activity. The presence of electron-withdrawing groups like fluorine enhances their potency .
- Mechanistic Studies : Research has shown that the presence of specific functional groups affects the binding affinity to target enzymes, thereby modulating their biological effects .
- Therapeutic Potential : The compound's structure suggests potential applications beyond antibacterial activity, including anti-inflammatory and analgesic properties, which are common in similar chemical classes .
Safety and Toxicology
While exploring the therapeutic potential, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments are essential for understanding its viability as a drug candidate. Studies on related compounds indicate that careful evaluation is necessary to avoid adverse effects associated with cationic amphiphilic drugs .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a pyrrol-2-one scaffold with analogs but differs in substituent patterns. Key comparisons include:
Physicochemical Properties
- Molecular Weight : The target compound (~525 g/mol) is heavier than analogs like Compound 23 (436 g/mol) due to the benzofuran moiety .
- Lipophilicity (logP): The 7-methoxybenzofuran-2-carbonyl group in the target compound likely increases logP compared to phenyl-substituted analogs (e.g., Compound 23: logP ~3.5 inferred from trifluoromethoxy group). The dimethylaminopropyl chain enhances water solubility via tertiary amine protonation at physiological pH .
Substituent Impact on Bioactivity (Inferred)
- 2-Fluorophenyl vs. Nitrophenyl : The target’s 2-fluorophenyl group offers moderate electron-withdrawing effects and metabolic stability compared to the nitro group in ’s analog, which may exhibit higher reactivity .
- Benzofuran vs.
Key Research Findings
Substituent-Driven Solubility: The dimethylaminopropyl chain in the target compound and ’s analog improves aqueous solubility, critical for bioavailability .
Synthetic Challenges : Low yields in analogs with bulky substituents (e.g., Compound 25) highlight the need for optimized coupling reagents or protecting-group strategies .
Q & A
Q. What are the common synthetic routes for preparing pyrrol-2-one derivatives, and how can they be adapted for this compound?
Pyrrol-2-one derivatives are typically synthesized via cyclization reactions. For example, base-assisted cyclization of hydroxy-substituted intermediates with aryl amines or phenols can yield target compounds. Key steps include:
- Cyclization : Use of NaH or K₂CO₃ in DMF to promote intramolecular cyclization .
- Characterization : Confirm product purity via melting point analysis (e.g., 209–211°C for analogous compounds) and structural validation using ¹H/¹³C NMR, FTIR, and HRMS .
- Adaptation : Replace substituents in the cyclization precursor with 2-fluorophenyl and 7-methoxybenzofuran groups, ensuring stoichiometric control to avoid side reactions .
Q. How should researchers approach crystallographic characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX software (e.g., SHELXL for refinement) to resolve complex stereochemistry and hydrogen-bonding networks. Key considerations:
- Data collection : High-resolution synchrotron data is preferred for accurate electron density mapping .
- Refinement : Apply twin refinement if twinning is observed, a common issue with chiral centers in dihydro-pyrrolones .
Q. What spectroscopic methods are most reliable for confirming the hydroxyl and carbonyl groups in this compound?
- FTIR : Look for O–H stretching (3200–3500 cm⁻¹) and C=O absorption (1650–1750 cm⁻¹).
- ¹H NMR : Hydroxy protons appear as broad singlets (~δ 10–12 ppm), while carbonyls influence adjacent proton splitting patterns .
- 13C NMR : Carbonyl carbons resonate at δ 170–200 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Apply Design of Experiments (DoE) principles:
- Variables : Test temperature (reflux vs. RT), solvent polarity (DCE vs. MeOH), and catalyst loadings (e.g., Na(OAc)₃BH for reductive amination) .
- Response surface modeling : Use statistical tools to identify interactions between variables and maximize yield .
- Scale-up : Transition from batch to flow chemistry for reproducible, high-throughput synthesis .
Q. What computational methods are suitable for predicting the biological activity or electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- AIM theory : Analyze hydrogen-bonding interactions and electron density topology at critical points .
- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with fluorophenyl-binding pockets) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- Dynamic effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR .
- Crystallographic validation : Compare NMR-derived structures with SC-XRD results to confirm conformations .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
Q. What strategies mitigate challenges in purifying this compound due to polar functional groups?
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to exploit differential solubility of hydroxylated vs. non-polar byproducts .
- Ion-exchange resins : Capture protonated dimethylamino groups on acidic resins, followed by elution with NH₄OH .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?
- Basis set limitations : Upgrade to a higher basis set (e.g., 6-311++G(d,p)) for better electron correlation .
- Environmental effects : DFT gas-phase calculations may neglect crystal packing forces; apply periodic boundary conditions in simulations .
Safety and Handling
Q. What precautions are necessary when handling dimethylamino and fluorophenyl moieties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
